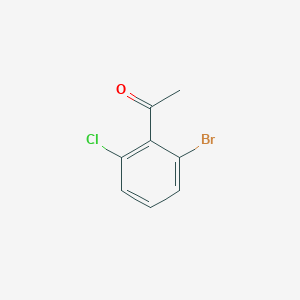

1-(2-Bromo-6-chlorophenyl)ethanone

Description

Significance in Contemporary Organic Synthesis and Chemical Research

The importance of 1-(2-Bromo-6-chlorophenyl)ethanone in modern chemical research stems primarily from its utility as a multifunctional intermediate for synthesizing more complex molecules, particularly heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials. nih.govscience.gov The development of efficient methods for constructing these ring systems is a major focus of synthetic organic chemistry. science.govgrantome.com

Halogenated acetophenones, as a class, are key precursors in the synthesis of N-fused heterocycles and other pharmacologically relevant scaffolds. nih.govresearchgate.net For instance, α-bromo ketones are widely used to construct rings like thiazoles, quinolones, and triazoles through reactions with various nucleophiles. researchgate.net Analogous compounds, such as 2-bromo-1-(4-chlorophenyl)ethanone, serve as key intermediates in the synthesis of antifungal agents and antidepressants. nbinno.com The reactivity of the bromo group as a good leaving group in nucleophilic substitution reactions is a cornerstone of its utility.

The specific ortho-dihalogen arrangement in this compound offers strategic advantages for advanced synthesis. The steric and electronic effects of the ortho substituents can influence the reactivity of the ketone and the aromatic ring. researchgate.net Furthermore, the differential reactivity of bromine and chlorine in metal-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings) allows for sequential, site-selective introduction of different substituents, enabling a modular approach to building complex target molecules. This capability is highly valuable in medicinal chemistry for creating libraries of compounds for drug discovery. researchgate.net The synthesis of pyrrolo-fused heterocycles, for example, often employs α-bromoacetophenones as starting materials to generate key intermediates via 1,3-dipolar cycloaddition reactions. nih.gov

Historical Evolution of Research on Halogenated Acetophenones and Analogues

Research into halogenated acetophenones is an extension of the long history of their parent compound, acetophenone (B1666503). The first synthesis of acetophenone was achieved in 1857, and it later became a significant industrial chemical following the development of the Friedel-Crafts acylation of benzene (B151609) in the early 20th century.

The initial focus on acetophenone and its simpler derivatives gradually expanded to include more complex, functionalized analogues as synthetic methodologies became more sophisticated. The introduction of halogen atoms onto the aromatic ring was a crucial step, as it provided chemists with versatile chemical "handles" to build more elaborate structures. The development of methods for intramolecular cyclization, such as the use of 3-(2-bromophenyl)propionic acid to form 1-indanone, highlighted the utility of halogenated precursors in constructing fused ring systems. beilstein-journals.org

Over the decades, a vast array of halogenated acetophenone isomers have been synthesized and cataloged by chemical suppliers, indicating sustained research and commercial interest. bldpharm.combldpharm.combldpharm.com This proliferation was driven by their value as intermediates. The synthesis of fused heterocycles, which are ubiquitous in biologically active natural products and pharmaceuticals, often relies on building blocks derived from functionalized ketones. nih.govgrantome.com The use of compounds like 2-chloropyridine, derived from the corresponding pyridone, in the synthesis of major drugs demonstrates the industrial-scale importance of halogenated heterocyclic precursors. beilstein-journals.org The ongoing development of new synthetic strategies, including microwave-assisted reactions and novel catalytic systems, continues to enhance the utility of halogenated acetophenones in creating valuable molecules for medicine and materials science. researchgate.netbeilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-6-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNSLBORZPEBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Bromo 6 Chlorophenyl Ethanone

Classical and Established Synthetic Routes

Traditional methods for synthesizing substituted aryl ketones often rely on foundational reactions in organic chemistry that have been refined over decades. These routes, while effective, sometimes face limitations regarding regioselectivity, reaction conditions, and waste generation.

Directed Halogenation Strategies

The introduction of halogen atoms at specific positions on an aromatic ring is a critical transformation. For a compound like 1-(2-Bromo-6-chlorophenyl)ethanone, achieving the desired 1,2,3-substitution pattern requires precise control. Directed C–H bond halogenation has emerged as a powerful strategy to install halogens with high regioselectivity, bypassing issues seen in classical electrophilic aromatic substitution where mixtures of isomers are common. rsc.org

This approach utilizes a directing group, which is a functional group already present on the substrate that acts as an internal ligand, positioning a metal catalyst in close proximity to a specific C-H bond. rsc.org This facilitates the cleavage of the otherwise inert C-H bond and subsequent halogenation. rsc.org In the context of synthesizing this compound, a plausible precursor would be 1-(2-chlorophenyl)ethanone. The acetyl group itself, or a derivative, could potentially serve as a directing group to guide bromination to the adjacent ortho position (the C6 position). Various functional groups, including amides and heterocycles like pyridine, have been successfully employed as directing groups in C-H halogenation reactions. rsc.org This method stands as a highly efficient way to form C-X bonds with exceptional control over the product's structure. rsc.org

Friedel-Crafts Acylation Approaches to Precursors

The Friedel-Crafts acylation, first developed in 1877, remains a cornerstone reaction for synthesizing aryl ketones. sigmaaldrich.com The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com This electrophilic aromatic substitution proceeds via the formation of a resonance-stabilized acylium ion, which then attacks the aromatic ring to yield a monoacylated product. sigmaaldrich.com

Innovative and Sustainable Synthetic Transformations

In response to the growing need for environmentally benign chemical processes, modern synthetic chemistry has focused on developing innovative technologies that reduce energy consumption, minimize waste, and shorten reaction times. These approaches are central to the principles of green chemistry.

Ultrasound-Assisted Synthesis Protocols

The use of ultrasonic irradiation to drive chemical reactions, often referred to as sonochemistry, has become a valuable tool in organic synthesis. Ultrasound works by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots of extreme temperature and pressure, leading to a significant acceleration of reaction rates. nih.govresearchgate.net

Ultrasound-assisted synthesis offers several advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often milder reaction conditions. mdpi.commdpi.com For instance, syntheses that might take several hours under conventional reflux can often be completed in minutes with sonication. mdpi.comresearchgate.net This efficiency is particularly beneficial in multistep syntheses. While a specific protocol for the ultrasound-assisted synthesis of this compound is not prominently documented, the well-established success of this technique for a wide range of analogous reactions, such as the synthesis of chalcones and various heterocyclic compounds, demonstrates its high potential. researchgate.netmdpi.comresearchgate.net The use of water as a solvent under ultrasonic conditions has been shown to be particularly effective, enhancing reaction rates and yields while adhering to green chemistry principles. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Related Compounds

| Reaction/Product | Method | Time | Yield | Reference |

|---|---|---|---|---|

| N-substituted acetamide (B32628) derivatives | Conventional | 16–26 h | 60–75% | mdpi.com |

| N-substituted acetamide derivatives | Ultrasound-Assisted | 40–80 min | 75–89% | mdpi.com |

| (E)-1,3-diphenyl-2-propen-1-one | Conventional | 4 h | 90% | mdpi.com |

| (E)-1,3-diphenyl-2-propen-1-one | Ultrasound-Assisted | 15 min | >90% | mdpi.com |

| Chalcone Synthesis | Conventional | 5 h | 37-92% | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has revolutionized drug discovery and development by dramatically accelerating chemical reactions. sphinxsai.com Unlike conventional heating where heat is transferred slowly from the outside in, microwave irradiation heats the entire volume of the material simultaneously and efficiently by interacting with polar molecules. ajrconline.orgnih.gov This rapid, uniform heating leads to significantly shorter reaction times, often reducing processes that take hours to mere minutes. mdpi.comtsijournals.com

This technology has been successfully applied to a vast array of organic transformations, including the synthesis of various ketones and heterocyclic systems. nih.govresearchgate.net The advantages include not only speed but also often higher product yields and cleaner reactions with fewer side products. nih.gov The ability to perform reactions under solvent-free conditions is another key benefit, aligning perfectly with the goals of green chemistry. sphinxsai.com For the synthesis of this compound or its precursors, microwave-assisted methods could be applied to either the halogenation or acylation steps, offering a faster and more efficient alternative to traditional protocols.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds

| Reaction/Product | Method | Time | Yield | Reference |

|---|---|---|---|---|

| Chalcone Derivatives | Conventional | 24–26 h | 72-84% | tsijournals.com |

| Chalcone Derivatives | Microwave-Assisted | 5–7 min | 85-94% | tsijournals.com |

| Benzamide Derivatives | Conventional (Thermal) | 2 h | 50% | nih.gov |

| Benzamide Derivatives | Microwave-Assisted | 3 min | 65% | nih.gov |

| Acetamide Derivatives | Conventional | 2-3 h | ~60% | mdpi.com |

Green Chemistry Principles in Synthetic Design

Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wiley-vch.denih.gov Its 12 principles provide a guide for chemists to create more sustainable synthetic pathways. unibo.it Key tenets include maximizing atom economy (ensuring that the maximum number of atoms from the reactants are incorporated into the final product), using safer solvents and reagents, increasing energy efficiency, and designing for degradation. wiley-vch.defirp-ula.org

The innovative methodologies discussed previously, namely ultrasound and microwave-assisted synthesis, are prime examples of green chemistry in action. ajrconline.org They directly address the principle of energy efficiency by significantly reducing reaction times and energy consumption. researchgate.netsphinxsai.com Furthermore, these techniques often allow for the use of more environmentally benign solvents, such as water, or can be performed under solvent-free conditions, which minimizes waste and hazard. nih.govsphinxsai.com

When designing a synthesis for this compound, applying green chemistry principles would involve:

Choosing routes with high atom economy , such as addition reactions over substitution reactions where possible.

Selecting catalysts that are highly efficient and can be recycled, minimizing waste.

Employing energy-efficient methods like microwave or ultrasound irradiation. firp-ula.org

By integrating these principles from the outset, the synthesis of this compound can be made not only more efficient but also more environmentally responsible. nih.gov

Catalytic Approaches to this compound Synthesis

Catalytic methods for the introduction of an acetyl group onto an aromatic ring are dominated by the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or solid acid catalysts like zeolites, to generate a potent acylium ion electrophile from an acylating agent like acetyl chloride or acetic anhydride.

However, the direct catalytic acylation of a logical precursor, 1-bromo-3-chlorobenzene, to produce this compound is fraught with significant regiochemical challenges. In the starting material, both the bromine and chlorine substituents are deactivating yet ortho-, para-directing groups. The acetyl group would need to be installed at the C2 position, which is ortho to both halogens. This position is not only sterically hindered by the two adjacent halogens but is also electronically disfavored compared to other positions on the ring.

The directing effects of the existing substituents guide the incoming electrophile to positions 4 and 6, which are para and ortho to one halogen and ortho and para to the other, respectively. Acylation at the C2 position is therefore expected to be a minor, if not negligible, pathway.

Table 1: Potential Products of Friedel-Crafts Acylation of 1-Bromo-3-chlorobenzene

| Starting Material | Reagents | Potential Product Isomers | Expected Major Products |

| 1-Bromo-3-chlorobenzene | Acetyl Chloride, AlCl₃ | 1-(4-Bromo-2-chlorophenyl)ethanone | Yes |

| 1-(2-Bromo-4-chlorophenyl)ethanone | Yes | ||

| This compound | No (Minor) |

This table illustrates the expected outcomes based on established principles of electrophilic aromatic substitution, highlighting the regioselectivity challenge in synthesizing the target compound via this catalytic route.

Given these limitations, alternative strategies are required. While a direct, single-step catalytic synthesis is not well-documented, multi-step pathways that may incorporate a catalytic step are more plausible. For instance, a synthetic route could commence with a precursor that already contains the desired 2,6-substitution pattern, such as 2-bromo-6-chloroaniline. The amino group could be transformed via a Sandmeyer reaction, which utilizes a copper catalyst, into a different functional group that can subsequently be converted into the acetyl moiety.

Another powerful, though stoichiometric, method for overcoming the regioselectivity issue is Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org This technique uses a directing metalation group (DMG) on the aromatic ring to chelate an organolithium reagent, directing deprotonation (and subsequent electrophilic attack) specifically to the ortho position. wikipedia.org While halogens themselves are weak directing groups, this methodology represents a key strategy for the synthesis of highly substituted aromatics where traditional catalytic methods fail. Research into using bromine as a directing group has shown its potential, although its effectiveness is influenced by other substituents on the ring. nih.gov

Mechanistic Insights and Chemical Reactivity of 1 2 Bromo 6 Chlorophenyl Ethanone

Nucleophilic Substitution Reactions of 1-(2-Bromo-6-chlorophenyl)ethanone

The presence of an α-bromo ketone moiety makes this compound particularly susceptible to nucleophilic substitution reactions. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, facilitating the displacement of the bromide ion.

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Imidazoles, Triazoles)

Nitrogen-containing heterocycles, such as imidazoles and triazoles, are effective nucleophiles that can react with α-haloketones to form a variety of substituted products. In the case of this compound, these reactions are expected to proceed via nucleophilic attack of a nitrogen atom from the heterocyclic ring on the α-carbon, displacing the bromine atom.

Computational studies on the reaction of imidazole (B134444) with various 2-bromo-1-arylethanone derivatives indicate that the reaction proceeds via a nucleophilic substitution mechanism. semanticscholar.org The reaction of 3-mercapto nih.govjove.comlibretexts.orgtriazoles with brominated β-diketones is initiated by the nucleophilic displacement of the bromine by the sulfur atom of the triazole. nih.gov While specific experimental data for the reaction of this compound with imidazoles and triazoles is not extensively documented in publicly available literature, the general reactivity pattern of α-bromoketones suggests the formation of quaternary ammonium (B1175870) or N-alkylated products. These reactions are foundational in the synthesis of various biologically active molecules and functional materials. researchgate.netfarmaciajournal.com

General Mechanistic Pathways of Substitution

Nucleophilic substitution reactions of α-haloketones, such as this compound, predominantly follow a bimolecular (SN2) pathway. jove.comjove.com This is due to the enhanced reactivity of the α-carbon-halogen bond, which is more polarized than in corresponding alkyl halides. nih.gov The attack of the nucleophile occurs from the backside of the carbon-bromine bond, leading to an inversion of configuration if the carbon were chiral.

The SN1 pathway is generally disfavored for α-halocarbonyl compounds because it would involve the formation of a less stable α-carbonyl carbocation. jove.comjove.com The presence of the adjacent carbonyl group destabilizes the carbocation through electrostatic interactions. jove.com It is important to note that with strongly basic nucleophiles, competing reactions such as enolate formation can occur, potentially leading to other products. jove.comjove.com

Electrophilic Reaction Pathways

While the primary reactivity of the bromoacetyl group is nucleophilic substitution at the α-carbon, the aromatic ring of this compound can potentially undergo electrophilic aromatic substitution. However, the presence of two deactivating halogen substituents (bromo and chloro) and the deactivating acetyl group significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

Acid-catalyzed halogenation of ketones proceeds through an enol intermediate, which is nucleophilic. libretexts.orglibretexts.org The reaction involves the formation of the enol, which then attacks the electrophilic halogen. libretexts.org

Radical Reaction Mechanisms and Induced Transformations

Detailed studies on the radical reaction mechanisms specifically involving this compound are not widely available. However, the general principles of radical chemistry can be applied to predict potential transformations.

Homolytic Aromatic Substitution (HAS) Processes

Homolytic aromatic substitution involves the attack of a radical species on the aromatic ring. While plausible, the efficiency of such reactions on the highly deactivated ring of this compound would likely be low without the use of potent radical initiators or specific reaction conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromo and chloro substituents on the aromatic ring of this compound serve as potential handles for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in many catalytic systems, selective cross-coupling at the bromine-substituted position is often achievable. Various palladium-catalyzed reactions, for example, could be employed to introduce new functional groups at this position.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govmdpi.com In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the bromine-bearing position.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similar substrates, such as ortho-bromoanilines and other aryl bromides, provides strong evidence for its potential applications. For instance, research on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has demonstrated that ketone-containing compounds can react smoothly under these conditions. mdpi.com This suggests that this compound could be effectively coupled with a variety of aryl and vinylboronic acids or their corresponding esters to generate 2-acetyl-2'-substituted-6-chlorobiphenyls.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond to form a palladium(II) complex. nih.gov

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond. nih.gov

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity.

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions of this compound

| Boronic Acid/Ester | Potential Product |

| Phenylboronic acid | 1-(2'-Acetyl-6'-chloro-[1,1'-biphenyl]-2-yl)ethanone |

| 4-Methoxyphenylboronic acid | 1-(2'-Acetyl-6'-chloro-4-methoxy-[1,1'-biphenyl]-2-yl)ethanone |

| Vinylboronic acid | 1-(6-Chloro-2-vinylphenyl)ethanone |

Other Palladium-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other significant palladium-catalyzed transformations, such as the Sonogashira and Heck reactions.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.orgyoutube.com This reaction, co-catalyzed by copper(I), would enable the synthesis of 1-(2-alkynyl-6-chlorophenyl)ethanones from this compound. These products could then serve as versatile intermediates for further transformations, including intramolecular cyclizations. The typical mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition. youtube.com

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.govwikipedia.orgnih.gov Applying this to this compound would likely result in the formation of 1-(6-chloro-2-vinylphenyl)ethanone derivatives. The reaction proceeds via oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

Table 2: Potential Products from Other Palladium-Catalyzed Reactions

| Reaction | Coupling Partner | Potential Product |

| Sonogashira Coupling | Phenylacetylene | 1-(6-Chloro-2-(phenylethynyl)phenyl)ethanone |

| Heck Reaction | Styrene | 1-(6-Chloro-2-styrylphenyl)ethanone |

Addition Reactions and Stereochemical Control

The ketone functionality of this compound is a key site for addition reactions. The development of stereoselective methods for these additions is crucial for the synthesis of chiral molecules.

Enantioselective Addition Methodologies

The enantioselective addition of nucleophiles to the carbonyl group of this compound would yield chiral secondary alcohols. While specific literature on this substrate is scarce, general methodologies for the enantioselective addition to ketones are well-established and could be applied.

One common approach is the enantioselective reduction of the ketone to the corresponding alcohol. This can be achieved using chiral reducing agents or a stoichiometric or catalytic amount of a chiral catalyst in the presence of a reducing agent like borane (B79455) or a silane.

Another important class of reactions is the enantioselective addition of organometallic reagents , such as organozinc or Grignard reagents, in the presence of a chiral ligand. nih.govresearchgate.net For example, the addition of diethylzinc (B1219324) to aldehydes and ketones, catalyzed by a chiral amino alcohol or a chiral phosphoramide (B1221513) ligand, can proceed with high enantioselectivity. nih.gov These methods could potentially be adapted for the enantioselective ethylation of this compound.

The success of these enantioselective additions would depend on the ability of the chiral catalyst to effectively differentiate between the two prochiral faces of the ketone, overcoming the steric hindrance from the ortho-substituents.

Cyclization and Rearrangement Reactions

The derivatives of this compound, particularly those synthesized via the palladium-catalyzed cross-coupling reactions described above, can serve as precursors for various cyclization and rearrangement reactions to form complex heterocyclic and polycyclic structures.

Intramolecular Cyclization Pathways

Following a Suzuki-Miyaura coupling to introduce an amino group at the 2-position (by first coupling with an appropriate aminobiphenyl precursor or subsequent functional group manipulation), the resulting 2-amino-2'-acetylbiphenyl derivative could undergo intramolecular cyclization to form a phenanthridine (B189435) scaffold. nih.gov Phenanthridines are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities. elsevierpure.com The cyclization can be promoted under various conditions, including metal-free nitrogenation reactions using azides as the nitrogen source. nih.gov

Similarly, if the Suzuki-Miyaura coupling introduces a suitable carbon-based substituent, intramolecular cyclization can lead to other polycyclic systems. For instance, the acid-catalyzed cyclization of 2-acetylbiphenyl (B1312439) derivatives can lead to the formation of fluorenone structures. nih.gov

Spontaneous Cycloaddition Phenomena

Based on the available literature, there are no reported instances of spontaneous cycloaddition reactions involving this compound or its immediate derivatives. Such reactions typically require specific electronic and steric properties in the reacting partners, which may not be favored by the structure of this compound.

Catalytic Oxidative and Reductive Transformations

The transformation of the ketone functional group in this compound through catalytic oxidation and reduction methodologies offers pathways to valuable derivatives. While specific research on the catalytic oxidation of this particular compound is not extensively documented in publicly available literature, general principles of ketone oxidation can be extrapolated.

Catalytic reduction of the carbonyl group, however, is a more commonly explored transformation for α-haloacetophenones. These reactions are crucial for the synthesis of chiral halohydrins, which are important building blocks in medicinal chemistry. The asymmetric reduction of prochiral ketones, including structures similar to this compound, is often accomplished using biocatalysts or chiral metal complexes.

For instance, alcohol dehydrogenases (ADHs) have demonstrated high efficacy in the asymmetric reduction of various 2-haloacetophenones. These enzymatic reductions typically exhibit high enantioselectivity, yielding optically active 2-halo-1-arylethanols. The stereochemical outcome of such reactions is highly dependent on the specific enzyme mutant and the substitution pattern on the aromatic ring of the substrate.

Table 1: Examples of Catalytic Reductive Transformations on Related Acetophenones

| Catalyst Type | Substrate Example | Product Type | Key Findings |

| Alcohol Dehydrogenase (ADH) | 2-Chloroacetophenone | (S)-2-chloro-1-phenylethanol | High enantioselectivity |

| Metal Complex (e.g., Ru-based) | Acetophenone (B1666503) | 1-Phenylethanol | High conversion and selectivity under mild conditions |

Note: This table represents transformations on related compounds to illustrate the potential reactivity of this compound, as direct research on this specific substrate is limited.

Regioselectivity and Stereoselectivity in Advanced Chemical Transformations

The presence of three distinct reactive sites in this compound—the carbonyl group and the two different halogen-carbon bonds—raises important questions of selectivity in its chemical transformations.

Regioselectivity:

In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve regioselective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This difference in reactivity allows for the selective substitution of the bromine atom while leaving the chlorine atom intact, provided the reaction conditions are carefully controlled. This regioselectivity is crucial for the stepwise introduction of different substituents onto the aromatic ring.

Stereoselectivity:

The prochiral nature of the carbonyl group in this compound makes it a suitable candidate for stereoselective reactions, leading to the formation of chiral secondary alcohols. Asymmetric reduction is a primary example where high levels of stereocontrol can be achieved. The use of chiral catalysts, whether they are biological (enzymes) or synthetic (chiral metal complexes or organocatalysts), can direct the reaction towards the preferential formation of one enantiomer over the other.

The steric hindrance imposed by the ortho-bromo and ortho-chloro substituents likely plays a significant role in influencing the approach of reagents to the carbonyl carbon, thereby affecting the stereochemical outcome of the reaction. The precise stereoselectivity would be dependent on the specific catalyst and reaction conditions employed.

Derivatization and Synthetic Utility of 1 2 Bromo 6 Chlorophenyl Ethanone

A Versatile Precursor in the Synthesis of Heterocyclic Compounds

The presence of both an electrophilic carbonyl carbon and a carbon atom bearing a good leaving group (bromide) makes 1-(2-Bromo-6-chlorophenyl)ethanone an ideal starting material for the synthesis of various heterocyclic systems. The reactions typically proceed via condensation with a variety of binucleophilic reagents, leading to the formation of five- and six-membered rings.

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea (B124793). In the case of this compound, its reaction with thiourea is expected to yield 2-amino-4-(2-bromo-6-chlorophenyl)thiazole. This reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. sciencescholar.us This method is highly efficient for producing 2-aminothiazoles. sciencescholar.us

Similarly, reaction with other thioamides can lead to the formation of 2,4-disubstituted thiazoles. The general applicability of the Hantzsch synthesis to a wide range of substituted α-bromoacetophenones suggests its utility for the derivatization of this compound. encyclopedia.pub The resulting thiazole derivatives can serve as intermediates for further functionalization or as target molecules with potential biological activities. For example, some thiazole derivatives have shown promise as anticancer agents. sciencescholar.us

Synthesis of Imidazole (B134444) Derivatives

This compound is also a key starting material for the synthesis of imidazole derivatives. A prominent method involves the reaction of the α-bromoketone with amides, such as urea (B33335), thiourea, or guanidine, often under microwave irradiation to enhance reaction rates and yields. rasayanjournal.co.in For instance, the condensation of a 2-bromo-1-(substituted phenyl)ethanone with urea in the presence of a phase transfer catalyst like triethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA) in ethanol (B145695) can efficiently produce 4-(substituted phenyl)-1H-imidazol-2(5H)-ones. rasayanjournal.co.in This approach offers the advantages of short reaction times and clean reaction profiles. rasayanjournal.co.in

The general mechanism involves the initial reaction of the α-bromoketone with the amide, followed by cyclization to form the imidazole ring. The versatility of this method allows for the synthesis of a variety of substituted imidazoles by simply changing the amide component. rasayanjournal.co.in Imidazole-containing compounds are of significant interest due to their wide range of pharmacological properties and their role in important biochemical processes. rasayanjournal.co.in

Synthesis of Triazole Derivatives

The synthesis of triazole derivatives from this compound is a multi-step process. A common route to 1,2,4-triazoles involves the use of thiosemicarbazide (B42300) as a key intermediate. While not a direct reaction with the α-bromoketone, the ketone functionality can be utilized to first form a thiosemicarbazone. This intermediate can then undergo cyclization under basic conditions to yield a triazole-thiol derivative.

For example, a general protocol involves reacting a ketone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, followed by acidification to produce the 1,2,4-triazole-3-thiol. biruni.edu.tr This triazole ring can be further functionalized. The synthesis of 1,2,4-triazoles is of particular interest as this heterocyclic core is present in a number of antifungal medications. nih.gov

Exploration of Novel Heterocyclic Scaffolds

Beyond the common five-membered heterocycles, this compound can be employed in the synthesis of more complex, fused heterocyclic systems. One such example is the formation of imidazo[2,1-b] rasayanjournal.co.inekb.egpjps.pkthiadiazole derivatives. The synthesis of this scaffold can be achieved through the dehydrocyclization of a 1,3,4-thiadiazole (B1197879) derivative with an α-bromoacetophenone. dlsu.edu.ph

Specifically, a 2-amino-5-substituted-1,3,4-thiadiazole can be reacted with a compound like this compound to generate the fused imidazo[2,1-b] rasayanjournal.co.inekb.egpjps.pkthiadiazole ring system. dlsu.edu.ph This reaction highlights the utility of α-bromoacetophenones in constructing polycyclic heteroaromatic compounds, which are often explored for their unique chemical and biological properties.

A Building Block for Complex Organic Architectures

The initial heterocyclic derivatives of this compound can serve as versatile building blocks for the construction of larger and more complex organic molecules. A notable example is the synthesis of thiazole-based stilbene (B7821643) analogs.

In a multi-step synthesis, a 2-bromo-1-(halophenyl)ethan-1-one can be first converted to a 4-(halophenyl)-2-methylthiazole by reaction with thioacetamide. This initial thiazole derivative can then undergo further transformations. For instance, subsequent bromination and an Arbuzov reaction can introduce a phosphonate (B1237965) group, setting the stage for a Wittig-Horner reaction with various benzaldehydes. This sequence ultimately yields thiazole-based stilbenes, which are of interest as potential DNA topoisomerase IB inhibitors. nih.gov This synthetic strategy demonstrates how the initial heterocyclic ring formation is just the first step in assembling a more elaborate and functionally diverse molecular architecture.

Functionalization and Introduction of Diverse Moieties

The structure of this compound and its derivatives offers multiple sites for further functionalization, allowing for the introduction of a wide range of chemical moieties. The reactive α-bromo group is a prime site for nucleophilic substitution reactions. For example, it can be displaced by various nucleophiles like amines and thiols, enabling the attachment of different functional groups.

Furthermore, the carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride. This transformation opens up another avenue for derivatization. The aromatic ring itself, although substituted, can potentially undergo further electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.

Applications in the Synthesis of Pharmaceutical Precursors

The reactivity of this compound is primarily centered around its two halogen substituents and the acetyl group, providing multiple avenues for chemical modification. The presence of both a bromine and a chlorine atom on the phenyl ring allows for selective transformations, often leveraging the differential reactivity of the carbon-halogen bonds in metal-catalyzed cross-coupling reactions. The ketone functionality serves as a handle for a wide array of classical and contemporary organic reactions, including condensations, reductions, and additions.

Research efforts have focused on utilizing this compound as a precursor for the synthesis of complex heterocyclic scaffolds, which are prevalent in many classes of pharmaceutical agents. The strategic positioning of the bromo and chloro substituents ortho to the acetyl group introduces steric and electronic factors that can influence reaction outcomes and provide access to unique chemical space.

One of the key applications of α-haloketones in medicinal chemistry is in the construction of nitrogen- and sulfur-containing heterocycles. For instance, the reaction of α-bromoketones with thiourea or thioamides is a classical method for the synthesis of thiazole rings, a core structure in many antimicrobial and anticancer agents. While specific examples detailing the use of this compound in this context are not readily found in broad surveys, the general reactivity pattern is well-established.

Furthermore, the acetyl group can be readily transformed into other functional groups. For example, reduction of the ketone to a secondary alcohol, followed by dehydration, could yield a styrenyl derivative. This vinyl group can then participate in various cycloaddition or cross-coupling reactions, further expanding the molecular diversity accessible from this starting material.

A significant area of interest is the use of such halogenated acetophenones in the synthesis of novel kinase inhibitors. The phenyl ring can serve as a key recognition element for the hinge region of many protein kinases, and the substituents can be tailored to optimize binding affinity and selectivity. While direct synthesis of a marketed kinase inhibitor from this compound is not reported, the exploration of structurally related compounds in kinase inhibitor design is a very active field of research. The development of pyrimidine-based kinase inhibitors, for example, often involves the condensation of a substituted phenyl precursor with a pyrimidine (B1678525) core.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromo-6-chlorophenyl)ethanone, and how do reaction conditions affect yield?

- Methodological Answer: The compound can be synthesized via two primary routes:

- Bromination of 2-chloroacetophenone using bromine (Br₂) in the presence of FeBr₃ as a catalyst in dichloromethane (CH₂Cl₂) at 25°C. This method yields ~65% but may produce regioisomers requiring chromatographic separation .

- Halogen exchange using ammonium bromide (NH₄Br) and oxone in CH₂Cl₂ at 0–5°C, achieving higher regioselectivity (78% yield) due to controlled temperature .

- Data Table:

| Method | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Direct bromination | FeBr₃/CH₂Cl₂ | 25°C | 65 |

| Halogen exchange | NH₄Br/Oxone | 0–5°C | 78 |

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) shows a singlet for the ketone methyl group (δ ~2.6 ppm) and distinct aromatic proton splitting patterns due to halogen substituents. ¹³C NMR confirms carbonyl (δ ~200 ppm) and halogenated carbons .

- High-Resolution Mass Spectrometry (HRMS): Exact mass calculation (C₈H₅BrClO⁺) matches [M+H]⁺ at 246.8943 .

- HPLC: Reverse-phase C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min (≥98% purity) .

Advanced Research Questions

Q. How do steric and electronic effects of bromo and chloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer:

- Electronic Effects: The electron-withdrawing nature of Br (σp = 0.23) and Cl (σp = 0.11) activates the phenyl ring toward electrophilic substitution but deactivates it for nucleophilic attacks. Density Functional Theory (DFT) studies show a 15% reduction in electron density at the para position compared to unsubstituted acetophenone .

- Steric Effects: The 2,6-dihalogenation creates steric hindrance, reducing reaction rates in Suzuki-Miyaura coupling by 50% compared to monosubstituted analogs. Use of bulky ligands (e.g., SPhos) improves yields to 60–70% .

Q. What strategies mitigate competing side reactions during functionalization of the ketone group?

- Methodological Answer:

- Protecting Groups: Convert the ketone to a ketal (e.g., ethylene glycol, BF₃·Et₂O catalyst) before halogenation to prevent undesired enolization or oxidation. Deprotection with HCl/MeOH restores the ketone post-reaction .

- Selective Reduction: Use NaBH₄/CeCl₃ to reduce the ketone to alcohol selectively, avoiding over-reduction or halogen displacement. Yields >85% are achievable .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported melting points (e.g., 65–66°C vs. 72–74°C) for derivatives?

- Methodological Answer: Discrepancies may arise from polymorphic forms or residual solvents. Recommended steps:

- Differential Scanning Calorimetry (DSC): Identify melting endotherms (e.g., Form I melts at 65°C, Form II at 72°C) .

- Thermogravimetric Analysis (TGA): Detect solvent residues (e.g., CH₂Cl₂) that depress melting points .

- Single-Crystal X-Ray Diffraction: Confirm dominant polymorph structure after recrystallization from ethanol/water (9:1) .

Biological Activity & Applications

Q. What in vitro methodologies assess the biological activity of halogenated acetophenones?

- Methodological Answer:

- Anticancer Screening: MTT assay against HeLa cells (IC₅₀ = 12 µM for this compound derivatives) with ROS generation measured via DCFH-DA fluorescence .

- Antimicrobial Testing: Broth microdilution (MIC = 32 µg/mL against S. aureus). Synergy studies with β-lactams show a 4-fold reduction in MIC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.